molecular formula C11H12N4O B3361641 2-(1-Ethyl-6-methoxy-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile CAS No. 925213-65-6

2-(1-Ethyl-6-methoxy-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile

Cat. No.: B3361641
CAS No.: 925213-65-6
M. Wt: 216.24 g/mol
InChI Key: OZCHZTHLZVDYMV-UHFFFAOYSA-N
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Description

2-(1-Ethyl-6-methoxy-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile is a heterocyclic compound that features an imidazo[4,5-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethyl-6-methoxy-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile typically involves the construction of the imidazo[4,5-c]pyridine ring system followed by the introduction of the acetonitrile group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base can yield the imidazo[4,5-c]pyridine core .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-6-methoxy-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetonitrile group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-(1-Ethyl-6-methoxy-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-6-methoxy-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it could interact with DNA or proteins, affecting cellular processes such as replication or signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Ethyl-6-methoxy-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile is unique due to its specific substitution pattern and the presence of the acetonitrile group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(1-ethyl-6-methoxyimidazo[4,5-c]pyridin-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-3-15-9-6-11(16-2)13-7-8(9)14-10(15)4-5-12/h6-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCHZTHLZVDYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=NC=C2N=C1CC#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00582730
Record name (1-Ethyl-6-methoxy-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925213-65-6
Record name (1-Ethyl-6-methoxy-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-Ethyl-6-methoxy-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile
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2-(1-Ethyl-6-methoxy-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile
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2-(1-Ethyl-6-methoxy-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile
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2-(1-Ethyl-6-methoxy-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile
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2-(1-Ethyl-6-methoxy-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile
Reactant of Route 6
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2-(1-Ethyl-6-methoxy-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile

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